The molecular structure of 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine has been characterized using X-ray crystallography []. The crystallographic data reveals that the six-membered 1,3-diaza ring within the molecule exhibits a puckered conformation, with the phenyl group at the 2-position adopting an axial orientation. The thiazole ring exhibits a planar geometry, with the 3,4-dimethylphenyl group showing a slight twist relative to the thiazole plane.
The first paper discusses the synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, highlighting their role as direct inhibitors of 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes1. Leukotrienes are inflammatory mediators, and their overproduction is associated with diseases such as asthma and rheumatoid arthritis. By inhibiting 5-LOX, these thiazole derivatives can potentially reduce inflammation and serve as anti-inflammatory agents. The paper specifically mentions the potent anti-inflammatory activity of N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, a closely related compound to the one 1.
The second paper does not directly discuss the compound of interest but explores the realm of enantioselective acylation reagents for racemic amines2. This research is relevant as it provides a methodological context for the synthesis of chiral centers, which could be applied to the synthesis of chiral thiazole derivatives.
The third paper investigates the antitumor activities of 2-(4-aminophenyl)benzothiazoles, which, while not the same, share a similar structural motif with the compound of interest3. The study suggests that metabolism, particularly N-acetylation and oxidation, plays a significant role in the antitumor activity of these compounds. The paper also indicates that the nature of the substituent on the benzothiazole ring influences the metabolic pathway and, consequently, the therapeutic efficacy3.
The applications of "4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine" and its derivatives span across various fields, primarily in pharmacology. As direct 5-LOX inhibitors, these compounds have potential use in the treatment of inflammatory diseases1. The research on enantioselective acylation reagents, although not directly related to the compound, suggests potential synthetic routes that could be employed to enhance the pharmacological properties of thiazole derivatives2. Furthermore, the antitumor activities of related benzothiazoles provide a foundation for exploring the use of thiazole compounds in oncology, with the possibility of developing selective therapies for cancers such as breast, ovarian, colon, and renal cell carcinomas3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: